molecular formula C18H24N6O18P4 B019920 Adenosine tetraphosphopyridoxal CAS No. 101418-64-8

Adenosine tetraphosphopyridoxal

Cat. No.: B019920
CAS No.: 101418-64-8
M. Wt: 736.3 g/mol
InChI Key: GQWHVFNISFUGRD-XKLVTHTNSA-N
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Description

Adenosine tetraphosphopyridoxal is a compound that combines adenosine tetraphosphate with pyridoxal, a form of vitamin B6. Adenosine tetraphosphate is a nucleotide consisting of adenosine and four phosphate groups, while pyridoxal is an aldehyde form of vitamin B6. This compound is of interest due to its potential roles in cellular metabolism and signaling.

Mechanism of Action

The mechanism of action of adenosine tetraphosphate pyridoxal involves the depression of SA & AV nodal activity and antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle . It acts as a direct agonist at specific cell membrane receptors (A1 & A2) .

Safety and Hazards

The safety data sheet for adenosine 5’-tetraphosphate suggests that it should be handled with care . It advises against its use for medicinal or household purposes . In case of accidental release, it recommends ensuring adequate ventilation and avoiding dust formation .

Future Directions

The future directions of research on adenosine tetraphosphate pyridoxal could involve the development of methods for real-time monitoring of ATP hydrolysis inside live cells . This could be achieved through the synthesis and application of a novel fluorogenic adenosine 5′-tetraphosphate (Ap4) analog .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine tetraphosphopyridoxal can be synthesized through enzymatic methods. One approach involves the use of yeast acetyl coenzyme A synthetase, which catalyzes the synthesis of adenosine tetraphosphate from adenosine triphosphate and tetrapolyphosphate . The reaction conditions typically involve a pH of 6.3, with acetate stimulating the reaction .

Industrial Production Methods

Industrial production of adenosine tetraphosphate pyridoxal may involve biotechnological methods, utilizing engineered microorganisms to produce the compound in large quantities. These methods leverage the natural enzymatic pathways in microorganisms to synthesize the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Adenosine tetraphosphopyridoxal undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. The hydrolysis of adenosine tetraphosphate results in the formation of adenosine diphosphate and inorganic phosphate . Phosphorylation reactions involve the transfer of phosphate groups to other molecules, while oxidation reactions can modify the pyridoxal moiety.

Common Reagents and Conditions

Common reagents used in the reactions of adenosine tetraphosphate pyridoxal include adenosine kinase, polyphosphate kinases, and various oxidizing agents . Reaction conditions often involve specific pH ranges and temperatures to optimize enzyme activity and reaction rates.

Major Products Formed

The major products formed from the reactions of adenosine tetraphosphate pyridoxal include adenosine diphosphate, adenosine monophosphate, and various phosphorylated intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine tetraphosphopyridoxal is unique due to its combination of adenosine tetraphosphate and pyridoxal, which allows it to participate in both nucleotide metabolism and vitamin B6-dependent enzymatic reactions. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWHVFNISFUGRD-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906181
Record name 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-64-8
Record name Adenosine tetraphosphopyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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